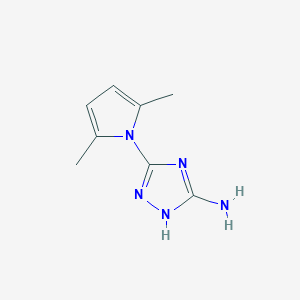

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrrole and triazole rings

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反应分析

Coupling of Pyrrole and Triazole Moieties

The integration of the pyrrole and triazole groups may involve:

-

Amide Bond Formation : Reaction of a triazole amine with a pyrrole-containing carbonyl compound using coupling agents (e.g., HATU, DIPEA) .

-

Reductive Amination : Formation of a secondary amine via reaction of a pyrrole aldehyde with a triazole amine, followed by reduction .

Pyrrole Ring Formation (Paal-Knorr Reaction)

The mechanism involves:

-

Nucleophilic Attack : Amine attacks the carbonyl group of 2,5-hexanedione.

-

Enamine Formation : Formation of an enamine intermediate.

-

Cyclization and Dehydration : Intramolecular cyclization followed by elimination of water to form the pyrrole ring .

Coupling Reactions

-

Amide Coupling : A pyrrole-containing benzohydrazide reacts with a triazole amine using HATU and DIPEA to form the target compound .

-

Reductive Amination : A pyrrole aldehyde reacts with a triazole amine, followed by reduction (e.g., NaBH(OAc)₃) to form a secondary amine .

NMR Data

IR Data

Biological Relevance and Stability

While direct data for the target compound is limited, analogs with similar pyrrole-triazole structures exhibit:

-

Antimicrobial Activity : Inhibition of Mycobacterium tuberculosis (MIC <1 µg/mL) .

-

Enzyme Inhibition : Dual activity against enoyl ACP reductase and dihydrofolate reductase enzymes .

-

Cell Culture Effects : Enhanced monoclonal antibody production and altered glycosylation patterns .

Stability and Reactivity Considerations

科学研究应用

Anti-inflammatory Activity

Recent studies have indicated that derivatives of 1,2,4-triazole compounds exhibit significant anti-inflammatory properties. Specifically, compounds similar to 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine have been identified as potential inhibitors of the 5-lipoxygenase pathway, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. The inhibition of this pathway can lead to reduced inflammation and may be beneficial in treating conditions such as asthma and arthritis .

Enhancing Monoclonal Antibody Production

The compound has been studied for its effects on cell culture systems used for monoclonal antibody production. Research indicates that it can suppress cell growth while simultaneously increasing cell-specific glucose uptake and intracellular ATP levels during the production process. This dual action helps maintain cell viability while enhancing productivity, making it a valuable additive in biopharmaceutical manufacturing .

Cancer Research

The antiproliferative activity of this compound has been investigated using various cancer cell lines. Studies have shown that compounds within this class can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular metabolism. For instance, related compounds have demonstrated effectiveness in sea urchin embryo models and human cancer cell lines .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and minimizing side effects. Research has revealed that specific structural features significantly influence the biological activity of triazole derivatives. For example, modifications to the pyrrole moiety can enhance anti-inflammatory effects or improve cell culture performance in bioprocessing applications .

Summary Table of Applications

作用机制

The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: This compound has a similar pyrrole structure and is known for its role in improving monoclonal antibody production.

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole: Another compound with a similar pyrrole ring, used in various research applications.

Uniqueness

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both pyrrole and triazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications in different fields, making it a valuable compound for scientific research .

生物活性

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, effects on cell cultures, and relevant case studies.

- Molecular Formula: C₈H₁₃N₅

- Molecular Weight: 179.23 g/mol

- CAS Number: Not specifically listed in available literature.

The compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase. These enzymes are crucial in the synthesis of nucleic acids and fatty acids, respectively .

- Cell Growth Modulation: Research indicates that this compound can suppress cell growth while enhancing glucose uptake and ATP production in specific cell lines. This dual action suggests a potential role in optimizing metabolic pathways in cultured cells .

Antimicrobial and Anticancer Activities

The biological activity of this compound has been evaluated in various studies:

- Antimicrobial Activity: The compound has shown promising results against various bacterial strains. For instance, derivatives containing the triazole ring have demonstrated moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

- Anticancer Potential: In vitro studies indicate that the compound can inhibit the proliferation of cancer cells. This effect is likely mediated through the modulation of metabolic pathways associated with energy production and cell survival .

Study 1: Cell Culture Optimization

A study explored the effects of this compound on recombinant Chinese hamster ovary (CHO) cells used for monoclonal antibody production. The results indicated:

| Parameter | Control Group | Compound Treated Group |

|---|---|---|

| Viable Cell Density (VCD) | 6.0 × 10^6 | 14.0 × 10^6 |

| Final mAb Concentration (mg/L) | 732 | 1098 |

| Cell-Specific Productivity (pg/cell/day) | 7.0 | 11.0 |

These findings highlight the compound's ability to enhance cell productivity while maintaining viability .

Study 2: Structure–Activity Relationship

A structure–activity relationship (SAR) analysis revealed that modifications to the pyrrole moiety significantly affected biological activity. The presence of the dimethyl groups was critical for enhancing the compound's efficacy in promoting cell-specific productivity during monoclonal antibody production.

属性

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c1-5-3-4-6(2)13(5)8-10-7(9)11-12-8/h3-4H,1-2H3,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONISZOBCINFNEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NNC(=N2)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。